REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[CH2:6][CH2:7][C:8]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH:9]=1.Cl(O)(=O)(=O)=O.C(=O)(O)[O-].[Na+]>CC(C)=O>[O:14]=[C:10]1[CH2:11][CH2:12][CH2:13][C:8]([CH2:7][CH2:6][CH:2]=[O:1])=[CH:9]1 |f:2.3|
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Name
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3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohex-2-en-1-one
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Quantity
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3 g
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Type
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reactant
|
Smiles
|
O1C(OCC1)CCC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the mixture concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(CCC1)CCC=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |